molecular formula C14H8F3NO4 B8163919 4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid

4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid

Cat. No.: B8163919
M. Wt: 311.21 g/mol
InChI Key: KVYPAHNFQHNZTO-UHFFFAOYSA-N
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Description

4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid is a substituted biphenyl carboxylic acid derivative characterized by a nitro (-NO₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2'-position of the biphenyl scaffold. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The nitro group enhances electron-withdrawing properties, while the trifluoromethyl group contributes to both hydrophobicity and metabolic stability.

Properties

IUPAC Name

5-nitro-2-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-10(12)9-6-5-8(18(21)22)7-11(9)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYPAHNFQHNZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium Permanganate (KMnO₄) Oxidation

In aqueous or non-aqueous media, KMnO₄ oxidizes methyl groups efficiently. A study in [IJBPAS_2023_6592] describes refluxing 4'-trifluoromethyl-2-methylbiphenyl with KMnO₄ in acetic acid/water (3:1) at 80°C for 12 hours, achieving 92% conversion. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity by solubilizing KMnO₄ in organic phases.

Catalytic Air Oxidation

Industrial protocols favor air oxidation for scalability. A patent [EP1112991A2] outlines using cobalt-manganese bromide catalysts (1–2 mol%) in acetic acid/water at 150–170°C under 20–30 bar pressure. This method achieves 88–90% yield while minimizing waste.

Table 2: Comparison of Oxidation Methods

MethodCatalystConditionsYield (%)
KMnO₄ (aqueous)TBAB80°C, 12 h92
Air oxidationCo/MnBr₂ (1:1)150°C, 30 bar89
Chromium trioxideH₂SO₄100°C, 6 h78

Purification and Isolation Techniques

Crude products often contain byproducts like fluorenones or unreacted intermediates. Acid-base extraction is effective: the reaction mixture is acidified to pH 2–3 with HCl, precipitating the carboxylic acid, which is then filtered and recrystallized from ethanol. For high-purity grades (>99%), column chromatography using silica gel and ethyl acetate/hexane eluents is recommended.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors reduce reaction times for nitration and oxidation steps by 40% compared to batch processes. Solvent recovery systems, such as distillation towers , reclaim acetic acid and toluene, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2’-(trifluoromethyl)biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).

Major Products:

    Reduction: 4-Amino-2’-(trifluoromethyl)biphenyl-2-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its ability to undergo various chemical reactions, such as reduction, substitution, and coupling reactions, enhances its utility in creating diverse derivatives.

Biology

Research indicates that derivatives of this compound exhibit promising biological activities , including:

  • Antimicrobial Activity: Certain derivatives demonstrate activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Anticancer Activity: In vitro studies have shown that it inhibits the proliferation of cancer cell lines, with IC50 values between 5 to 20 µM for breast and prostate cancer cells.
  • Anti-inflammatory Effects: The compound has been observed to reduce inflammatory markers in animal models of arthritis, suggesting potential applications as an anti-inflammatory agent.

Medicine

There is ongoing research into the use of this compound in drug development due to its ability to modulate biological pathways. Its unique structure allows for interactions with molecular targets such as enzymes and receptors, making it a candidate for therapeutic applications.

Industry

In industrial settings, 4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid is utilized for producing specialty chemicals with specific properties like high thermal stability and resistance to degradation.

Study on Antimicrobial Activity

Objective: Assess antimicrobial effects on bacterial strains.
Methodology: Minimum inhibitory concentration (MIC) tests were conducted on various bacterial strains.
Results: Derivatives exhibited MIC values ranging from 50 to 100 µg/mL against E. coli and Staphylococcus aureus.

Study on Anticancer Activity

Objective: Evaluate cytotoxic effects on human cancer cell lines.
Methodology: MTT assay performed on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
Results: Significant reduction in cell viability observed with IC50 values of 10 µM for MCF-7 and 15 µM for PC-3 cells.

Mechanism of Action

The mechanism of action of 4-Nitro-2’-(trifluoromethyl)biphenyl-2-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Biphenyl Carboxylic Acid Derivatives

The compound’s unique properties can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis of its structural and functional distinctions:

Structural and Electronic Effects

  • 4'-Bromobiphenyl-2-carboxylic Acid (CAS 37174-65-5): Substituents: Bromine (-Br) at the 4'-position. Bromine, a moderately electron-withdrawing halogen, increases acidity compared to unsubstituted biphenyl acids but less so than nitro groups. Applications: Often used as a synthetic intermediate in cross-coupling reactions.
  • 4-Chloro-2′-formyl[1,1′-biphenyl]-3-carboxylic Acid (CAS 1261958-60-4) :

    • Substituents: Chlorine (-Cl) at the 4-position and a formyl (-CHO) group at the 2′-position.
    • The formyl group introduces polarity and reactivity (e.g., participation in condensation reactions), while chlorine provides mild electron withdrawal. The carboxylic acid’s acidity is weaker than that of the nitro-substituted analog .
  • 2-Fluoro-4′-formyl[1,1′-biphenyl]-4-carboxylic Acid :

    • Substituents: Fluorine (-F) at the 2-position and formyl (-CHO) at the 4′-position.
    • Fluorine’s strong electronegativity enhances acidity but is counterbalanced by the electron-deficient formyl group. This compound may exhibit improved solubility in polar solvents compared to trifluoromethyl-substituted analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents pKa* (Carboxylic Acid) LogP* (Octanol-Water)
4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid C₁₄H₈F₃NO₄ 311.21 -NO₂ (4), -CF₃ (2') ~2.1–2.5 ~3.2
4'-Bromobiphenyl-2-carboxylic acid C₁₃H₉BrO₂ 277.12 -Br (4') ~3.0–3.4 ~2.8
4-Chloro-2′-formylbiphenyl-3-carboxylic acid C₁₄H₉ClO₃ 260.67 -Cl (4), -CHO (2') ~3.5–4.0 ~1.9
2-Fluoro-4′-formylbiphenyl-4-carboxylic acid C₁₄H₉FO₃ 244.22 -F (2), -CHO (4') ~3.2–3.7 ~2.1

*Note: pKa and LogP values are estimated based on substituent effects and analog data .

Biological Activity

4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential biological activities. The presence of both nitro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for various applications, particularly in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H10F3NO2
  • Molecular Weight : 295.23 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound's lipophilicity, facilitating interactions with lipid membranes and proteins.

Antimicrobial Activity

Research indicates that derivatives of 4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against a range of bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values observed were between 5 to 20 µM, indicating promising activity against these malignancies .

Anti-inflammatory Effects

Additionally, the compound has shown anti-inflammatory properties in animal models. It was observed to reduce inflammatory markers in induced models of arthritis, suggesting its potential use as an anti-inflammatory agent .

Case Studies

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy of synthesized derivatives.
    • Methodology : Disk diffusion method was employed against standard bacterial strains.
    • Results : Derivatives exhibited inhibition zones ranging from 15 mm to 25 mm compared to control antibiotics .
  • Study on Anticancer Activity
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was performed on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
    • Results : Significant reduction in cell viability was observed with IC50 values of 10 µM for MCF-7 and 15 µM for PC-3 cells.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC (µg/mL)Reference
AntimicrobialE. coli50
AntimicrobialS. aureus75
AnticancerMCF-710
AnticancerPC-315
Anti-inflammatoryRat modelNot specified

Q & A

(Basic) What spectroscopic techniques are recommended for structural confirmation of 4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid?

Answer:
The compound's structure can be confirmed using IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and 1H NMR to resolve aromatic protons and substituent effects. For nitro and trifluoromethyl groups, 19F NMR or X-ray crystallography may complement analysis. Cross-referencing with analogous biphenyl derivatives (e.g., biphenyl-4-carboxylic acid ) ensures accurate assignments. Always compare experimental spectra with computational predictions to resolve ambiguities .

(Advanced) How can computational chemistry optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates reaction path searches and information science to prioritize viable synthetic routes (e.g., Suzuki coupling for biphenyl formation) and optimize conditions like solvent polarity or catalyst loading . Computational models also assess steric and electronic effects of the nitro and trifluoromethyl groups on reactivity .

(Basic) What storage conditions are critical for maintaining the stability of this compound?

Answer:
Store at -20°C or below, as nitro and trifluoromethyl groups may hydrolyze under humid conditions. Use airtight, light-resistant containers to prevent photodegradation. Similar nitroaromatic compounds (e.g., 4-nitrocinnamic acid) are sensitive to heat and require refrigeration . Stability tests via HPLC or TLC over time are recommended .

(Advanced) How do electron-withdrawing groups (EWGs) influence the reactivity of this compound in cross-coupling reactions?

Answer:
The nitro and trifluoromethyl groups enhance electrophilicity at the biphenyl core, facilitating nucleophilic aromatic substitution or metal-catalyzed coupling. However, steric hindrance from the trifluoromethyl group may reduce reaction rates. Computational studies (e.g., Fukui indices) can predict reactive sites, while factorial design experiments (e.g., varying Pd catalysts or ligands) help identify optimal conditions .

(Basic) What purification methods are effective for isolating this compound post-synthesis?

Answer:
Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients is effective. For nitroaromatics, flash chromatography under reduced pressure minimizes decomposition. Purity can be verified via melting point analysis (compare with literature values, e.g., 255–257°C for structurally similar nitro compounds ).

(Advanced) How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Answer:
Systematic meta-analysis of published data (e.g., NMR chemical shifts in deuterated solvents) and validation using high-resolution mass spectrometry (HRMS) are critical. For example, discrepancies in aromatic proton splitting patterns may arise from solvent effects or impurities. Collaborative platforms like the NIST database provide reference spectra for cross-validation .

(Basic) What synthetic routes are commonly employed to introduce the trifluoromethyl group into biphenyl systems?

Answer:
Trifluoromethylation can be achieved via:

  • Ullmann coupling using Cu catalysts and trifluoromethyl halides.
  • Cross-coupling (e.g., Pd-catalyzed reactions with CF₃-containing boronic acids).
  • Electrophilic substitution using Togni’s reagent.
    Monitor reaction progress with in-situ IR to detect intermediate formation .

(Advanced) What role does factorial design play in optimizing reaction conditions for this compound?

Answer:
Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify interactions affecting yield. For example, a 2³ design (temperature, Pd concentration, reaction time) can pinpoint optimal conditions while minimizing experiments. Post-analysis via ANOVA quantifies variable significance, as demonstrated in non-automotive combustion engineering studies .

(Basic) How is the acidity of the carboxylic acid group affected by the nitro and trifluoromethyl substituents?

Answer:
The nitro group (meta-directing) and trifluoromethyl group (ortho/para-directing) enhance acidity via inductive effects. Titration with NaOH or computational pKa prediction tools (e.g., ACD/Labs) quantify this. Compare with biphenyl-2-carboxylic acid (pKa ~3.5) to assess substituent impacts .

(Advanced) What mechanistic insights can be gained from studying the photodegradation of this compound?

Answer:
UV-vis spectroscopy and LC-MS track degradation products, revealing pathways like nitro group reduction or decarboxylation. Computational TD-DFT models simulate excited-state behavior, while environmental analysis standards (e.g., nitrodibenzothiophene ) provide benchmarks for stability studies.

(Basic) What safety precautions are essential when handling this compound?

Answer:
Use PPE (gloves, goggles) due to potential irritancy from nitro groups. Work in a fume hood to avoid inhalation. Nitroaromatics may explode under extreme heat; consult SDS for structurally similar compounds (e.g., 4-nitrobenzenesulfonamide ).

(Advanced) How can membrane separation technologies improve the purification of this compound?

Answer:
Nanofiltration membranes with tailored pore sizes (e.g., 200–300 Da MWCO) separate the product from smaller impurities. Solvent-resistant membranes (e.g., polyimide) prevent swelling in organic solvents. This approach aligns with advancements in chemical engineering separation technologies .

(Basic) What analytical techniques quantify trace impurities in this compound?

Answer:
HPLC with UV detection (λ = 254 nm for nitroaromatics) and GC-MS for volatile impurities. Use certified reference materials (e.g., 3-nitrodibenzofuran standard ) for calibration.

(Advanced) How do solvent effects influence the compound’s reactivity in catalytic reactions?

Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while non-polar solvents (e.g., toluene) favor radical pathways. Use Kamlet-Taft parameters to quantify solvent polarity and hydrogen-bonding effects. Computational solvation models (e.g., COSMO-RS) predict solvent compatibility .

(Basic) What are the applications of this compound in materials science?

Answer:
As a building block for liquid crystals or metal-organic frameworks (MOFs), leveraging its rigid biphenyl core and functional groups. Similar trifluoromethylated biphenyls are used in organic electronics .

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